2-amino-N-(1H-indazol-6-yl)acetamide

HDAC6 inhibition Epigenetics Negative control

2-Amino-N-(1H-indazol-6-yl)acetamide (CAS 938338-29-5; C₉H₁₀N₄O; MW 190.2 g/mol) is a compact indazole-6-yl acetamide bearing a free primary amine at the 2-position of the acetamide side chain. Available as a free base (95% purity) and as a dihydrochloride salt (CAS 1375472-12-0) for enhanced aqueous solubility, this compound functions as a minimal fragment-like ligand—its molecular weight and simple architecture place it among the smallest members of the N-(1H-indazol-6-yl)acetamide chemotype.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B13247124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(1H-indazol-6-yl)acetamide
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)CN)NN=C2
InChIInChI=1S/C9H10N4O/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7/h1-3,5H,4,10H2,(H,11,13)(H,12,14)
InChIKeyMHXYJDNTMVJGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(1H-indazol-6-yl)acetamide (CAS 938338-29-5): Fragment-Level Indazole Acetamide for HDAC6 Probe Development and Selectivity Profiling Procurement


2-Amino-N-(1H-indazol-6-yl)acetamide (CAS 938338-29-5; C₉H₁₀N₄O; MW 190.2 g/mol) is a compact indazole-6-yl acetamide bearing a free primary amine at the 2-position of the acetamide side chain . Available as a free base (95% purity) and as a dihydrochloride salt (CAS 1375472-12-0) for enhanced aqueous solubility, this compound functions as a minimal fragment-like ligand—its molecular weight and simple architecture place it among the smallest members of the N-(1H-indazol-6-yl)acetamide chemotype. Documented biochemical activity includes HDAC inhibition (IC₅₀ = 840 nM in HeLa nuclear extracts) and HDAC6 engagement (IC₅₀ = 11,200 nM in recombinant HDAC6 trypsin-coupled assay), establishing a µM-level baseline potency that defines this compound's primary differentiator: it is a weak-affinity probe ideally suited for selectivity counter-screens, negative-control experiments, and fragment-based lead discovery campaigns rather than a standalone high-potency lead [1][2][3].

Weak-affinity negative control for HDAC6 selectivity profiling
Fragment-based lead discovery: Rule-of-Three compliant, primary amine handle
Two salt forms: free base for organic synthesis, dihydrochloride for aqueous assays

Why Generic Substitution of 2-Amino-N-(1H-indazol-6-yl)acetamide with Other Indazole Acetamides Fails: A Procurement Risk Analysis


The N-(1H-indazol-6-yl)acetamide scaffold spans an enormous potency range—from low-nanomolar HDAC6 inhibitors (IC₅₀ = 1.8–9.1 nM for optimized indazole-hydroxamic acid hybrids) to weak µM-level fragments such as 2-amino-N-(1H-indazol-6-yl)acetamide (HDAC6 IC₅₀ = 11,200 nM), representing a >6,000-fold difference within the same chemotype [1][2]. This potency gulf is governed by systematic structure-activity relationships: the presence or absence of a zinc-binding group (ZBG; e.g., hydroxamic acid), the substitution pattern at the indazole N1 and N2 positions, and the nature of the acetamide side-chain all exert dominant control over target engagement. Critically, the 2-amino substituent on this compound introduces a primary amine handle that is absent in the parent N-(1H-indazol-6-yl)acetamide (CAS 476484-16-9), enabling downstream conjugation chemistry that generic indazole acetamides cannot support [3]. Substituting this compound with a more potent indazole-based HDAC6 inhibitor without adjusting the assay window will saturate target engagement and eliminate the dynamic range needed for selectivity profiling, while substituting with the des-amino parent loses the derivatization utility entirely. Procurement decisions must therefore be guided by the specific experimental context—negative control, fragment elaboration, or bioconjugation—rather than generic scaffold membership .

This Product
Alternative
Risk
Weak HDAC6 probe (µM range)
Potent indazole HDAC6 inhibitor (nM)
Assay window saturation, loss of dynamic range for selectivity profiling
Primary amine for bioconjugation
Des-amino parent (N-(1H-indazol-6-yl)acetamide)
Lacks derivatization handle; unsuitable for fragment elaboration or pull-down
Documented weak HDAC6 activity
Other indazole fragments without reported HDAC6 data
Unknown potency baseline; cannot serve as validated negative control

2-Amino-N-(1H-indazol-6-yl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Inhibitors


HDAC6 Enzyme Inhibition: 6,200-Fold Potency Differential vs. Optimized Indazole-Hydroxamic Acid Inhibitors Defines Negative-Control Utility

2-Amino-N-(1H-indazol-6-yl)acetamide exhibits an HDAC6 IC₅₀ of 11,200 nM in a recombinant HDAC6 trypsin-coupled fluorogenic aminocoumarin release assay, establishing it as a weak HDAC6 ligand at the extreme low-potency end of the indazole-acetamide chemotype spectrum [1]. In contrast, the optimized indazole-based HDAC6 inhibitor compound 5j—bearing a hydroxamic acid zinc-binding group—achieves an HDAC6 IC₅₀ of 1.8 ± 0.3 nM (HCT116 GI₅₀ = 3.1 ± 0.6 μM), representing a potency difference of approximately 6,200-fold under comparable recombinant HDAC6 assay conditions [2]. Similarly, indazole-based HDAC6 inhibitors 3a and 3b from Gupta et al. (2023) achieve IC₅₀ values of 9.1 nM and 9.0 nM, respectively—still >1,200-fold more potent than 2-amino-N-(1H-indazol-6-yl)acetamide [3]. This massive potency gulf, spanning over three orders of magnitude within the same indazole scaffold family, positions the compound as a uniquely validated negative-control probe for HDAC6 assay development and selectivity counter-screens.

HDAC6 Potency
Head-to-head
IC₅₀ 11,200 nM (target) vs. 1.8 nM (cmpd 5j)
~6,200-fold weaker; supports negative-control assay context
Recombinant HDAC6 trypsin-coupled fluorogenic assay
HDAC6 inhibition Epigenetics Negative control Selectivity profiling

Nuclear Extract HDAC Inhibition: 840 nM IC₅₀ in HeLa Nuclear Extracts Provides a Cellular-Relevant Baseline for Selectivity Window Calculation

In a human HeLa nuclear extract assay using Boc-Lys(acetyl)-AMC substrate with a 5-minute preincubation, 2-amino-N-(1H-indazol-6-yl)acetamide achieves an IC₅₀ of 840 nM against total HDAC activity, reflecting engagement of the nuclear Class I/II HDAC repertoire [1]. This cellularlysate-derived potency can be compared with compound 5j, which achieves an HDAC6 IC₅₀ of 1.8 nM in a recombinant enzyme assay while maintaining strong antiproliferative activity in HCT116 cells (GI₅₀ = 3.1 μM) [2]. The 467-fold potency difference between the target compound's nuclear extract HDAC IC₅₀ (840 nM) and compound 5j's recombinant HDAC6 IC₅₀ (1.8 nM) suggests that the target compound may exhibit a flattened selectivity profile across HDAC isoforms, a property that is undesirable for a therapeutic lead but highly valuable as a pan-HDAC reference inhibitor for developing isoform-selective assay panels. Furthermore, the 13.3-fold ratio between the compound's HDAC6 IC₅₀ (11,200 nM) and its nuclear extract HDAC IC₅₀ (840 nM) indicates that non-HDAC6 isoforms contribute substantially to the nuclear extract signal, providing a quantitative selectivity index for assay calibration.

Nuclear Extract HDAC
Cross-study comparable
HeLa nuclear IC₅₀ 840 nM; rec. HDAC6 IC₅₀ 11,200 nM
467-fold difference; flattened selectivity profile context
HeLa extract, Boc-Lys(acetyl)-AMC substrate
HDAC pan-inhibition HeLa nuclear extract Selectivity window Cellular assay

Fragment-Like Physicochemical Profile: MW 190.2 and Primary Amine Handle Enable Derivatization Pathways Inaccessible to Parent N-(1H-indazol-6-yl)acetamide

With a molecular weight of 190.2 g/mol (free base) and only 1 rotatable bond, 2-amino-N-(1H-indazol-6-yl)acetamide adheres to the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, ≤ 3 rotatable bonds), qualifying it as a genuine fragment hit amenable to structure-guided elaboration . The parent scaffold N-(1H-indazol-6-yl)acetamide (MW 175.19 g/mol, CAS 476484-16-9) lacks the 2-amino substituent and is a common metabolite or synthetic intermediate appearing in PDB co-crystal structures (e.g., PDB 5SL4, ligand code LHR) [1]. The target compound's primary amine (pKa ~9–10) provides a reactive handle for amide coupling, reductive amination, sulfonamide formation, and bioconjugation to fluorophores, biotin, or solid supports—all chemical transformations that are structurally precluded in the des-amino parent. While the dihydrochloride salt form (CAS 1375472-12-0, 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride) offers enhanced aqueous solubility for biological assays [2], it is critical to note that the reported anticancer activity and VEGFR-2 inhibition (IC₅₀ = 1.6 nM) are attributed to elaborated 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives—not to the fragment core itself [3]. No direct antiproliferative activity has been documented for 2-amino-N-(1H-indazol-6-yl)acetamide against any cancer cell line .

Fragment Profile
Class-level
MW 190.2, 1 rotatable bond, primary amine
Rule-of-Three compliant; enables 4 derivatization chemistries
Free base; dihydrochloride salt for aqueous solubility
Fragment-based drug discovery FBDD Bioconjugation Scaffold derivatization

Relationship to 6-Substituted Aminoindazole Anticancer Leads: Scaffold Context for Fragment Elaboration vs. Standalone Use

The 6-substituted aminoindazole scaffold has yielded anticancer leads with potent antiproliferative activity: N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) achieves an IC₅₀ of 0.4 ± 0.3 μM against HCT116 colorectal cancer cells [1]. Meanwhile, 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative W13 achieves VEGFR-2 IC₅₀ = 1.6 nM with HGC-27 gastric cancer cell IC₅₀ = 0.36 ± 0.11 μM and a selectivity index of ~520-fold over normal GES-1 cells (IC₅₀ = 187.46 ± 10.13 μM) [2]. By contrast, 2-amino-N-(1H-indazol-6-yl)acetamide has no documented antiproliferative activity in any cancer cell line , confirming that the 2-aminoacetamide side chain alone is insufficient for cellular potency and that the indazole N1-substitution and extended aromatic systems present in W13 and compound 36 are essential drivers of target engagement. This precisely defines the compound's role: it serves as the minimal indazole-6-yl pharmacophore from which these elaborated leads are derived, making it the appropriate negative control for confirming that the 6-aminoindazole core alone does not account for the activity observed in optimized leads.

Cellular Activity
Cross-study comparable
Target: no documented antiproliferative activity; W13: IC₅₀ 0.36 µM (HGC-27)
Confirms core scaffold inactivity; supports negative-control role
HGC-27 gastric cancer cell viability assay
6-Aminoindazole Anticancer Fragment elaboration Scaffold hopping

2-Amino-N-(1H-indazol-6-yl)acetamide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


HDAC6 Selectivity Panel Calibration: Negative Control with >1,000-Fold Weaker Potency than Lead Inhibitors

In HDAC6 drug discovery programs, establishing a robust selectivity panel requires a negative control that is chemically matched to the lead chemotype but pharmacologically inert at the target. With an HDAC6 IC₅₀ of 11,200 nM—>6,200-fold weaker than optimized indazole-hydroxamic acid inhibitor 5j (IC₅₀ = 1.8 nM) and >1,200-fold weaker than indazole-based leads 3a/3b (IC₅₀ = 9.1/9.0 nM)—2-amino-N-(1H-indazol-6-yl)acetamide is the only publicly documented indazole-acetamide fragment with sub-10 μM HDAC6 potency confirmed by recombinant enzyme assay [1][2]. This uniquely low potency, combined with its matched indazole-6-yl scaffold identity, makes it the preferred negative control for (i) defining assay signal-to-background windows in fluorogenic HDAC6 assays, (ii) confirming that cellular α-tubulin hyperacetylation is HDAC6-mediated rather than an off-target effect, and (iii) calibrating the dynamic range of HDAC isoform selectivity panels where potent leads saturate at low nanomolar concentrations [3].

Fragment-Based Drug Discovery: Rule-of-Three-Compliant Starting Point with a Primary Amine Derivatization Handle

Fragment-based lead discovery (FBLD) campaigns targeting HDACs, kinases, or GPCRs require initial hits with MW < 300 and synthetic handles for parallel library synthesis. At MW 190.2 with a single rotatable bond and a reactive primary amine, 2-amino-N-(1H-indazol-6-yl)acetamide satisfies all Rule of Three criteria [1]. The 2-amino group enables amide coupling with carboxylic acid building blocks, reductive amination with aldehydes, sulfonylation, and bioconjugation to affinity tags—four distinct elaboration vectors unavailable in the des-amino parent N-(1H-indazol-6-yl)acetamide [2]. While the fragment itself lacks cellular antiproliferative activity, the 6-substituted aminoindazole lead compound 36 demonstrates that elaboration at the 6-position amine yields HCT116 IC₅₀ = 0.4 μM, and the pyrazole-extended derivative W13 achieves VEGFR-2 IC₅₀ = 1.6 nM with 520-fold tumor selectivity [3][4]. This fragment-to-lead trajectory validates the compound as a productive starting point for structure-guided elaboration.

Chemical Biology Tool: Bioconjugation-Ready Indazole Probe for Target Engagement and Pull-Down Studies

The primary amine of 2-amino-N-(1H-indazol-6-yl)acetamide enables direct conjugation to biotin, fluorescent dyes (e.g., FITC, rhodamine), or photoaffinity labels (e.g., diazirine) via NHS-ester or isothiocyanate chemistry—transformations that are sterically and chemically precluded in N-(1H-indazol-6-yl)acetamide (PDB ligand LHR) which terminates in a methyl group [1][2]. Its measured HDAC6 IC₅₀ of 11,200 nM and nuclear extract HDAC IC₅₀ of 840 nM provide a quantitative affinity baseline: a conjugated probe derived from this fragment is expected to exhibit comparable or modestly improved affinity due to linker effects, making it suitable for chemoproteomic pull-down experiments where the goal is to capture the full spectrum of HDAC interactors rather than achieve isoform-selective enrichment. The dihydrochloride salt form (CAS 1375472-12-0) provides the aqueous solubility required for bioconjugation in PBS or HEPES buffers [3].

Kinase and GPCR Selectivity Counter-Screens: Indazole Scaffold Reference for Polypharmacology Assessment

The N-(1H-indazol-6-yl)acetamide scaffold is a privileged structure in kinase inhibitor design, appearing in PLK4, TTK, ITK, and VEGFR-2 inhibitor programs, as well as in GPCR ligand families [1][2]. Optimized leads bearing this scaffold frequently achieve low-nanomolar potency (e.g., TTK IC₅₀ = 3.6 nM; VEGFR-2 IC₅₀ = 1.6 nM), but their polypharmacology can be confounded by scaffold-driven off-target binding [3][4]. 2-Amino-N-(1H-indazol-6-yl)acetamide, as the minimal indazole-6-yl pharmacophore with documented weak HDAC activity and no measurable kinase or cellular antiproliferative activity, provides a scaffold-matched blank for (i) confirming that kinase inhibition by elaborated indazole leads is driven by substituents rather than the core, (ii) detecting scaffold-specific assay interference in ADP-Glo or FRET-based kinase assays, and (iii) serving as a reference compound in GPCR binding panels where the indazole core may contribute non-specific hydrophobic interactions [5].

Application
Selection Property
Validation Focus
HDAC6 Selectivity Panel Calibration
Weak-affinity negative control
Signal-to-background window and dynamic range
Fragment-Based Lead Discovery
Primary amine derivatization handle
Fragment elaboration and library synthesis
Chemical Biology Probe Conjugation
Bioconjugation-ready amine
Pull-down and target engagement assays
Kinase/GPCR Polypharmacology Counter-Screens
Scaffold-matched blank
Scaffold-specific assay interference detection
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